
5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position of the dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This intermediate then reacts with active methylene nitriles to afford the desired dihydropyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step organic synthesis under controlled conditions, ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions
5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine derivatives, oxo derivatives, and complex heterocyclic compounds.
科学研究应用
5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting cardiovascular diseases and cancer.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may target enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
相似化合物的比较
Similar Compounds
5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound has a nitrile group instead of a carboxylic acid group.
4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has a hydroxy group at the 4th position.
Uniqueness
5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. Its carboxylic acid group also makes it a versatile intermediate for further chemical modifications.
属性
分子式 |
C7H6INO3 |
|---|---|
分子量 |
279.03 g/mol |
IUPAC 名称 |
5-iodo-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6INO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) |
InChI 键 |
RHJGGNIXLVYVBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


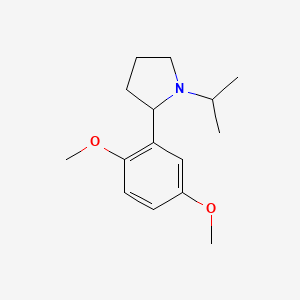
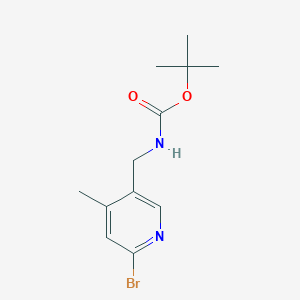

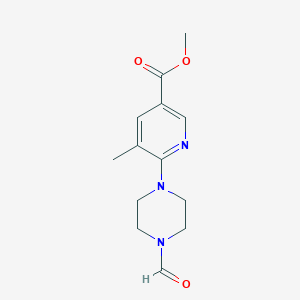

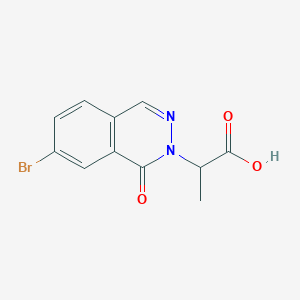

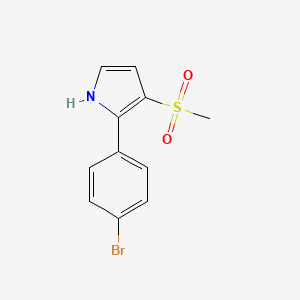
![7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15056888.png)
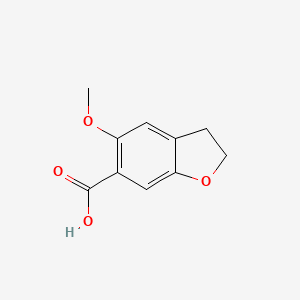
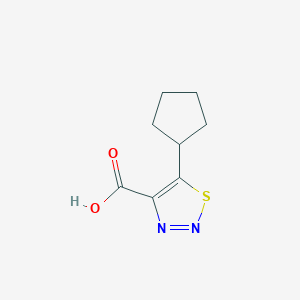
![Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate](/img/structure/B15056920.png)


